(S)-4-(1-Aminopropyl)phenol
Description
(S)-4-(1-Aminopropyl)phenol is a chiral aromatic amine derivative characterized by a phenol group substituted with a propylamine chain at the para position. The compound’s stereochemistry (S-configuration) and phenolic hydroxyl group contribute to its reactivity and interactions in biological systems.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-[(1S)-1-aminopropyl]phenol |
InChI |
InChI=1S/C9H13NO/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9,11H,2,10H2,1H3/t9-/m0/s1 |
InChI Key |
WTQZYHPAVNTISM-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)O)N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-Aminopropyl)phenol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound using a suitable reducing agent. Another method includes the use of transaminase enzymes to catalyze the conversion of precursor molecules into the desired product .
Industrial Production Methods: Industrial production of (S)-4-(1-Aminopropyl)phenol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized transaminases has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: (S)-4-(1-Aminopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
(S)-4-(1-Aminopropyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminopropyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs in the Aminophenol Class
The following table compares (S)-4-(1-Aminopropyl)phenol with other aminophenol derivatives and related compounds:
Key Observations :
- Chirality: The (S)-enantiomer of 4-(1-Aminopropyl)phenol distinguishes it from racemic mixtures, which may exhibit divergent biological activity or receptor binding .
- Functional Groups: Unlike N-(5-Amino-2-methylphenyl)propanamide, (S)-4-(1-Aminopropyl)phenol lacks an amide bond, making it more reactive in nucleophilic reactions .
- Acidity: The phenolic -OH group in (S)-4-(1-Aminopropyl)phenol (pKa ~10) contrasts with the stronger acidity of 2,6-dinitrophenol (pKa ~4), attributed to electron-withdrawing nitro groups in the latter .
Physicochemical Properties
A comparative analysis of thermodynamic and solubility data reveals:
Insights :
- The hydrochloride salt form enhances water solubility compared to neutral analogs like 4-(1,1-dimethylpropyl)phenol, which is hydrophobic due to its branched alkyl chain .
- Steric hindrance from the tert-alkyl group in 4-(1,1-dimethylpropyl)phenol reduces its reactivity in electrophilic substitution reactions compared to (S)-4-(1-Aminopropyl)phenol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
